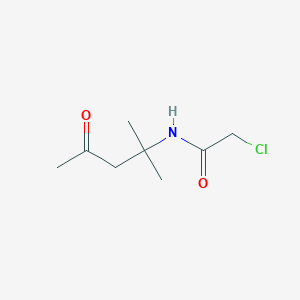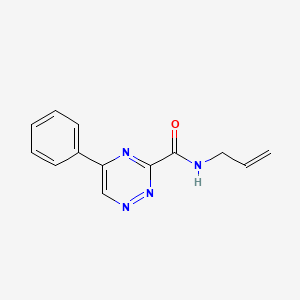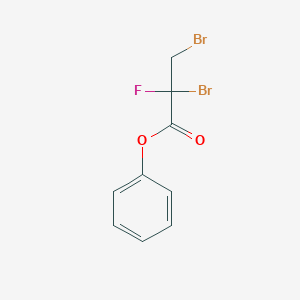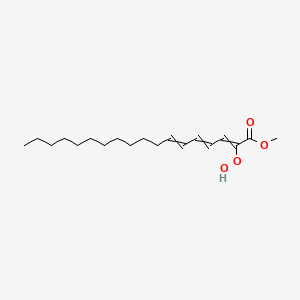![molecular formula C9H18N2O B14351741 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol CAS No. 91086-15-6](/img/structure/B14351741.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is a bicyclic compound that features a diazabicyclo[3.2.1]octane core. This structure is significant due to its presence in various biologically active molecules, including tropane alkaloids. The compound’s unique structure imparts interesting chemical and biological properties, making it a subject of extensive research in organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol typically involves the construction of the diazabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the diazabicyclo[3.2.1]octane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structure is similar to that of natural alkaloids, making it useful in studying biological processes.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol involves its interaction with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropine: Another compound with a similar bicyclic structure.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: A related compound with slight structural differences.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A derivative with different functional groups.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an ethanol group. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
91086-15-6 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-6-8-2-3-9(7-10)11(8)4-5-12/h8-9,12H,2-7H2,1H3 |
Clé InChI |
BKLJHZNEHATCBI-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCC(C1)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
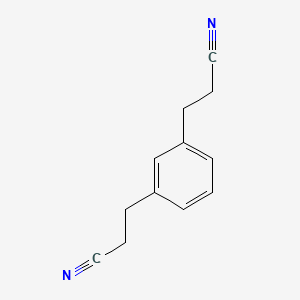
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
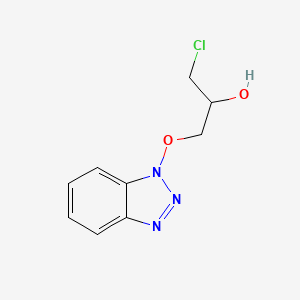
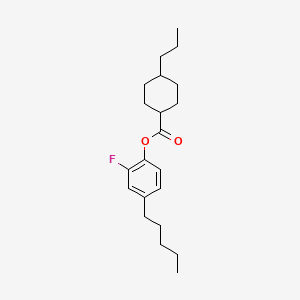
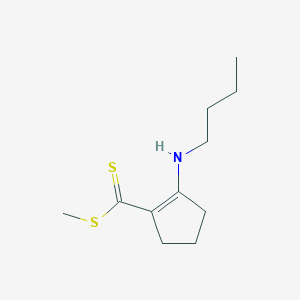
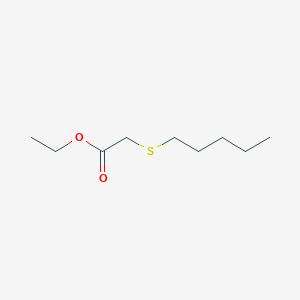
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
